

Quinaldine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Quinaldine**

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An In-depth Exploration of the Chemical Structure, Properties, Synthesis, and Reactivity of 2-Methylquinoline

Abstract

Quinaldine, systematically known as 2-methylquinoline, is a heterocyclic aromatic organic compound of significant interest in various scientific and industrial domains. As a derivative of quinoline, it serves as a versatile precursor in the synthesis of a wide array of functional molecules, including dyes, pharmaceuticals, and catalysts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and characteristic reactions of **quinaldine**. Detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and an exploration of its relevance in drug development, particularly in the context of antimalarial agents, are presented. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug discovery.

Chemical Structure and Identification

Quinaldine is characterized by a quinoline core with a methyl group substituted at the C2 position. The IUPAC name for this compound is 2-methylquinoline.^[1] Its chemical structure consists of a fused benzene and pyridine ring system.

DOT Script for **Quinaldine** Chemical Structure

Caption: Chemical structure of **Quinaldine** (2-methylquinoline).

Table 1: Chemical Identifiers for **Quinaldine**

Identifier	Value
IUPAC Name	2-Methylquinoline
Synonyms	Quinaldine, Chinaldine, Khinaldin, α -Methylquinoline
CAS Number	91-63-4 [1]
Chemical Formula	C ₁₀ H ₉ N [2]
Molecular Weight	143.19 g/mol [2]
SMILES	CC1=NC2=CC=CC=C2C=C1
InChI	InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3

Physicochemical Properties

Quinaldine is a colorless oily liquid that tends to darken to a reddish-brown color upon exposure to air and light.[\[3\]](#)[\[4\]](#) It is characterized by a distinct, quinoline-like odor. A comprehensive summary of its key physicochemical properties is provided in the tables below.

Table 2: Physical and Chemical Properties of **Quinaldine**

Property	Value
Appearance	Colorless to yellowish oily liquid[3]
Melting Point	-2 °C[3]
Boiling Point	248 °C at 760 mmHg[3]
Density	1.058 g/cm³ at 25 °C[3]
pKa	5.83 at 20 °C[3]
Flash Point	79 °C (174 °F)[2]
Refractive Index (n ²⁰ /D)	1.612[3]
Vapor Pressure	<0.1 hPa at 20 °C[3]

Table 3: Solubility Profile of **Quinaldine**

Solvent	Solubility
Water	Practically insoluble[3]
Chloroform	Soluble[3]
Ethanol	Soluble[5]
Diethyl Ether	Soluble

Spectroscopic Data

The structural characterization of **quinaldine** is typically achieved through various spectroscopic techniques. The key spectral data are summarized below.

Table 4: Spectroscopic Data for **Quinaldine**

Technique	Key Data
^1H NMR (CDCl_3)	δ (ppm): 8.03 (d), 7.76 (d), 7.68 (t), 7.48 (t), 7.27 (d), 2.75 (s, 3H)
^{13}C NMR (CDCl_3)	δ (ppm): 158.9, 147.5, 136.2, 129.3, 128.8, 127.3, 126.3, 125.5, 122.0, 25.4
IR (neat)	ν (cm^{-1}): 3050, 2920, 1620, 1595, 1505, 1430, 830, 750
UV-Vis (in Ethanol)	λ_{max} (nm): 226, 278, 315
Mass Spectrum (EI)	m/z (%): 143 (M+, 100), 142 (95), 115 (20), 89 (10)

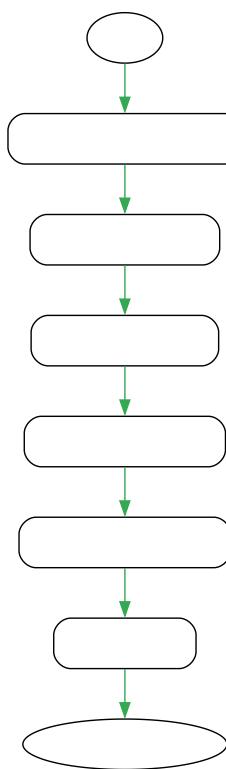
Synthesis of Quinaldine

Quinaldine can be synthesized through several established methods in organic chemistry. The most notable of these are the Doebner-von Miller reaction and the Skraup synthesis.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines and their derivatives. In the case of **quinaldine**, it involves the reaction of aniline with crotonaldehyde in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid, and an oxidizing agent.

[DOT Script for Doebner-von Miller Synthesis Workflow](#)



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Caption: General workflow for the Doebner-von Miller synthesis of **quinaldine**.

Experimental Protocol: Doebner-von Miller Synthesis of **Quinaldine**

- Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, sodium hydroxide, dichloromethane, anhydrous sodium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 equivalent) and concentrated hydrochloric acid (2.5 equivalents).
 - Heat the mixture to reflux.
 - Slowly add crotonaldehyde (1.2 equivalents) dropwise to the refluxing mixture over a period of 1-2 hours.
 - Continue refluxing for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **quinaldine**.

Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis. For **quinaldine**, this reaction involves heating aniline with crotonaldehyde (or a precursor that generates it *in situ*, like paraldehyde) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.^[6] The reaction is highly exothermic and requires careful temperature control.

Experimental Protocol: Skraup Synthesis of **Quinaldine**

- Materials: Aniline, crotonaldehyde, concentrated sulfuric acid, nitrobenzene (or arsenic pentoxide), ferrous sulfate (as a moderator).
- Procedure:
 - In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully place aniline (1.0 equivalent) and nitrobenzene (1.2 equivalents).
 - Add ferrous sulfate heptahydrate (a small amount as a moderator).
 - With vigorous stirring, slowly add concentrated sulfuric acid (3.0 equivalents) through the dropping funnel. The mixture will heat up.
 - Gently heat the mixture in an oil bath to initiate the reaction.

- Once the reaction begins (indicated by a rapid increase in temperature), remove the external heating. The reaction is highly exothermic.
- After the initial vigorous reaction subsides, add crotonaldehyde (1.1 equivalents) dropwise while maintaining a controlled reflux.
- After the addition is complete, heat the mixture to reflux for 3-4 hours.
- Cool the reaction mixture and cautiously pour it into a large volume of water.
- Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution.
- Isolate the crude **quinaldine** by steam distillation.
- Separate the organic layer from the distillate and purify by vacuum distillation.

Reactivity of Quinaldine

The chemical reactivity of **quinaldine** is influenced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the presence of the activating methyl group at the C2 position.

Reactions of the Quinoline Ring

The quinoline ring in **quinaldine** can undergo electrophilic aromatic substitution. Due to the deactivating effect of the pyridine ring, these reactions typically occur on the benzene ring, primarily at positions 5 and 8.

Reactions of the Methyl Group

The methyl group at the C2 position is particularly reactive due to the adjacent electron-withdrawing nitrogen atom, which acidifies the methyl protons. This allows for a variety of condensation reactions.

- Condensation with Aldehydes: The methyl group readily condenses with aldehydes, such as benzaldehyde, in the presence of a catalyst (e.g., zinc chloride or acetic anhydride) to form styrylquinolines.^{[7][8]}

Experimental Protocol: Condensation of **Quinaldine** with Benzaldehyde

- Materials: **Quinaldine**, benzaldehyde, zinc chloride (anhydrous).
- Procedure:
 - In a round-bottom flask, mix **quinaldine** (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of anhydrous zinc chloride.
 - Heat the mixture in an oil bath at 150-160 °C for 4-6 hours.
 - Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane.
 - Wash the organic solution with an aqueous solution of sodium bicarbonate and then with water.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from ethanol to yield 2-styrylquinoline.
- Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding quinaldic acid (quinoline-2-carboxylic acid). Common oxidizing agents for this transformation include selenium dioxide or potassium permanganate.

Quinaldine in Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. **Quinaldine** itself and its derivatives are important intermediates in the synthesis of various pharmaceuticals, most notably antimalarial drugs.

Role in Antimalarial Drugs

Many potent antimalarial drugs, such as chloroquine and mefloquine, are based on the quinoline core. While **quinaldine** is not the direct core of these specific drugs, its derivatives have been extensively studied for antimalarial activity. The mechanism of action of many

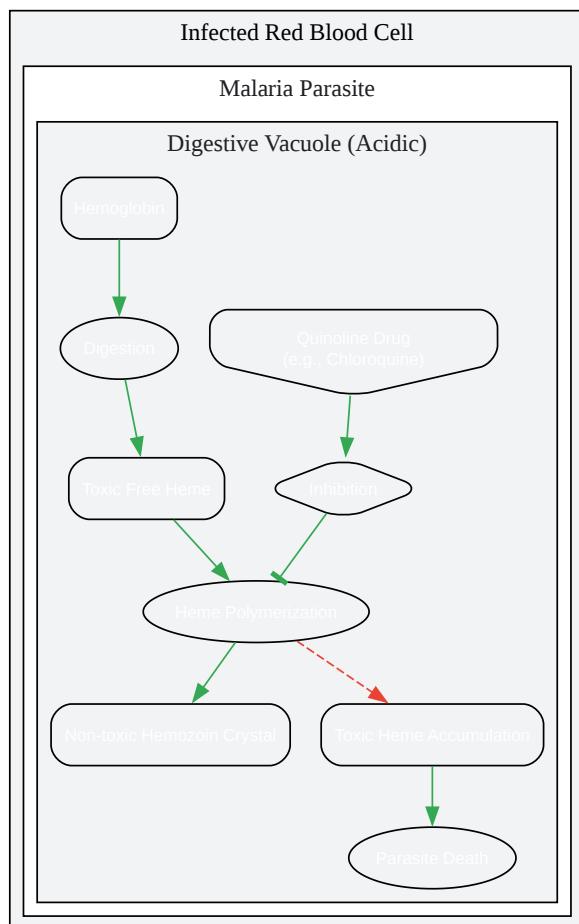
quinoline-based antimalarials involves the disruption of the parasite's heme detoxification pathway.

Heme Detoxification Pathway in *Plasmodium falciparum*

The malaria parasite, *Plasmodium falciparum*, resides within red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline pigment called hemozoin, which is sequestered in the parasite's digestive vacuole.

Quinoline-based antimalarials are weak bases that accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization of heme. The buildup of toxic free heme leads to oxidative stress and parasite death.

DOT Script for Heme Detoxification and Quinoline Inhibition Pathway



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Caption: Simplified signaling pathway of heme detoxification in *Plasmodium falciparum* and its inhibition by quinoline-based drugs.

Safety and Handling

Quinaldine is a hazardous chemical and should be handled with appropriate safety precautions in a laboratory setting.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling **quinaldine**.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep containers tightly closed and protected from light.^[3]
- Disposal: Dispose of **quinaldine** waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

Quinaldine is a fundamentally important heterocyclic compound with a rich chemistry and a significant role in the development of dyes and pharmaceuticals. Its straightforward synthesis and the reactivity of its methyl group make it a valuable building block for more complex molecular architectures. The continued exploration of **quinaldine** and its derivatives holds promise for the discovery of new therapeutic agents and functional materials. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for professionals in the chemical and pharmaceutical sciences.

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